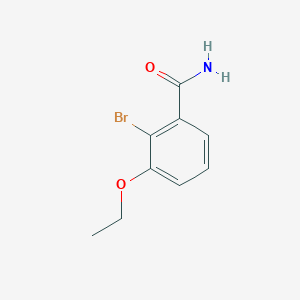

2-Bromo-3-ethoxybenzamide

Description

2-Bromo-3-ethoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the 2-position and an ethoxy group at the 3-position of the benzene ring.

Properties

IUPAC Name |

2-bromo-3-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPNIWVMGXOWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethoxybenzamide typically involves the bromination of 3-ethoxybenzamide. One common method is the electrophilic aromatic substitution reaction, where 3-ethoxybenzamide is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3-ethoxybenzamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Substitution Reactions: 2-Bromo-3-ethoxybenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethoxy group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

2-Bromo-3-ethoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets. For example, the compound may interact with protein active sites through hydrogen bonding, van der Waals forces, or covalent bonding, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- 2-Aminobenzamides: These derivatives lack the bromine and ethoxy groups but feature an amino substituent at the 2-position. The amino group enhances hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzymes or receptors .

- However, the bromine in 2-Bromo-3-ethoxybenzamide may confer electrophilic reactivity, enabling covalent interactions in medicinal chemistry applications.

Key Research Findings and Limitations

- Synthesis : 2-Bromo-3-ethoxybenzamide can be synthesized via bromination of 3-ethoxybenzamide, though yield optimization remains underreported.

- Toxicity: No in vivo toxicity data is available.

- Comparative Studies: Existing literature focuses on 2-aminobenzamides in glycosylation engineering , with minimal overlap for bromo-ethoxy derivatives.

Biological Activity

2-Bromo-3-ethoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor binding. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Bromo-3-ethoxybenzamide features a bromine atom at the 2-position and an ethoxy group at the 3-position of the benzene ring. The amide functional group contributes to its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 260.11 g/mol |

| Functional Groups | Amide, Ethoxy, Bromine |

The biological activity of 2-Bromo-3-ethoxybenzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom enhances lipophilicity, while the ethoxy group may improve solubility and facilitate binding to biological receptors. The amide group can participate in hydrogen bonding, stabilizing the compound-target complex.

Key Interactions

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways.

- Receptor Binding : Due to its structural similarity to other biologically active compounds, it may bind effectively to certain receptors, influencing signaling pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with 2-Bromo-3-ethoxybenzamide:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on benzamide derivatives have shown inhibition of cancer cell proliferation in various models.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Some analogs have demonstrated protective effects in neurodegenerative disease models, suggesting a potential role for 2-Bromo-3-ethoxybenzamide in neurological health.

Case Study 1: Enzyme Inhibition

In a study evaluating enzyme inhibition, 2-Bromo-3-ethoxybenzamide was tested against several targets. The results indicated that it significantly inhibited enzyme activity at low micromolar concentrations, demonstrating potential for therapeutic applications in metabolic disorders .

Case Study 2: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of 2-Bromo-3-ethoxybenzamide in vitro on breast cancer cell lines (e.g., SKBR-3). The compound exhibited an IC50 value lower than 10 µM, indicating potent anticancer activity .

Case Study 3: Anti-inflammatory Mechanism

In vitro studies have shown that treatment with 2-Bromo-3-ethoxybenzamide resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha in activated macrophages . This suggests its potential utility in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Bromo-3-ethoxybenzamide, it is beneficial to compare it with other similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Bromo-3-methoxybenzamide | Moderate anticancer activity | ~15 |

| 2-Bromo-3-propoxybenzamide | Significant anti-inflammatory effects | ~20 |

| 2-Bromo-4-methylbenzamide | Low receptor binding affinity | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.